molecular formula C9H11BrFN B1375091 2-(4-Bromo-2-fluorophenyl)propan-2-amine CAS No. 877130-14-8

2-(4-Bromo-2-fluorophenyl)propan-2-amine

Cat. No.: B1375091
CAS No.: 877130-14-8
M. Wt: 232.09 g/mol
InChI Key: PZUNZGPBEAFOAG-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)propan-2-amine is an organic compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to the phenyl ring, along with an amine group attached to the propan-2-amine chain. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)propan-2-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using bromine and a fluorinating agent such as hydrogen fluoride or a fluorinating reagent.

    Amination: The brominated and fluorinated phenyl ring is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under appropriate reaction conditions. This step introduces the amine group to the propan-2-amine chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)propan-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or amides, while reduction reactions can convert it to secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenethylamines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)propan-2-amine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as its interaction with biological receptors and enzymes.

    Medicine: Research is conducted to explore its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)propan-2-amine: Lacks the bromine atom, which can affect its reactivity and biological activity.

    2-(4-Bromo-3-fluorophenyl)propan-2-amine: The position of the fluorine atom is different, which can influence its chemical properties.

    2-(4-Bromo-2-chlorophenyl)propan-2-amine:

Uniqueness

2-(4-Bromo-2-fluorophenyl)propan-2-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUNZGPBEAFOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460749-55-5
Record name 2-(4-bromo-2-fluorophenyl)propan-2-amine hydrochloride
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